molecular formula C14H31O3P B1662984 Tetradecylphosphonic acid CAS No. 4671-75-4

Tetradecylphosphonic acid

Cat. No.: B1662984
CAS No.: 4671-75-4
M. Wt: 278.37 g/mol
InChI Key: BVQJQTMSTANITJ-UHFFFAOYSA-N
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Description

Tetradecyl Phosphonate, also known as Tetradecylphosphonic acid, is an organophosphorus compound with the molecular formula C14H31O3P. It is characterized by a long alkyl chain attached to a phosphonic acid group. This compound is known for its ability to form self-assembled monolayers on various surfaces, making it useful in a range of applications, particularly in nanotechnology and materials science .

Mechanism of Action

Tetradecylphosphonic acid (TDPA) is a chemical compound with the molecular formula CH3(CH2)13P(O)(OH)2 . It has been used in various applications due to its unique properties and interactions with other substances. This article will explore the mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on TDPA’s action.

Target of Action

TDPA primarily targets nanoparticles, where it forms a self-assembled monolayer (SAM) to functionalize a variety of these particles . This functionalization process allows TDPA to modify the properties of nanoparticles, making them suitable for specific applications.

Mode of Action

TDPA interacts with its targets (nanoparticles) by forming a self-assembled monolayer (SAM) on their surfaces . This interaction changes the properties of the nanoparticles, enhancing their stability and functionality. For instance, TDPA can be used to cap copper nanoparticles to protect them from oxidation .

Pharmacokinetics

Its solubility in various solvents such as ethanol, dimethyl sulfoxide, and dimethyl formamide, as well as partial solubility in water, suggest that it could have interesting bioavailability profiles .

Result of Action

The primary result of TDPA’s action is the functionalization of nanoparticles. This functionalization can enhance the stability and utility of nanoparticles in various applications. For example, TDPA-functionalized copper nanoparticles are protected from oxidation .

Action Environment

The action, efficacy, and stability of TDPA can be influenced by environmental factors. For instance, the storage temperature can affect the stability of TDPA, with a recommended storage temperature of 2-8°C . Furthermore, the presence of certain solvents can influence the solubility and hence the action of TDPA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyl Phosphonate can be synthesized through several methods. One common approach involves the reaction of tetradecyl alcohol with phosphorus trichloride, followed by hydrolysis to yield the phosphonic acid. Another method involves the use of dialkyl phosphonates, which are dealkylated under acidic conditions or using the McKenna procedure (bromotrimethylsilane followed by methanolysis) to produce the phosphonic acid .

Industrial Production Methods: Industrial production of Tetradecyl Phosphonate typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetradecyl Phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while substitution can introduce various functional groups onto the alkyl chain .

Comparison with Similar Compounds

  • Hexadecyl Phosphonate
  • Octadecyl Phosphonate
  • Dodecyl Phosphonate

Comparison: Tetradecyl Phosphonate is unique due to its specific alkyl chain length, which influences its self-assembly properties and interactions with receptors. Compared to Hexadecyl and Octadecyl Phosphonates, Tetradecyl Phosphonate offers a balance between hydrophobicity and functional group accessibility, making it particularly useful in applications requiring precise surface modifications .

Properties

IUPAC Name

tetradecylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQJQTMSTANITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063550
Record name Tetradecylphosphonic acid
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Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4671-75-4
Record name Tetradecylphosphonic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-tetradecyl-
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Record name Tetradecylphosphonic acid
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Record name Phosphonic acid, P-tetradecyl-
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Record name Tetradecylphosphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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